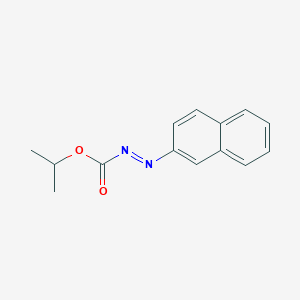
isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. These compounds are characterized by the presence of a diazene group (-N=N-) attached to a carboxylate group and an aromatic ring. The naphthalene moiety in this compound adds to its aromaticity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of a hydrazine derivative with an appropriate oxidizing agent.
Attachment of the naphthalene ring: This step involves the coupling of the diazene group with a naphthalene derivative under suitable conditions.
Esterification: The final step is the esterification of the carboxylate group with isopropyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The diazene group can undergo oxidation to form azo compounds.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitro groups under acidic or basic conditions.
Major Products
Azo compounds: Formed through oxidation.
Hydrazine derivatives: Formed through reduction.
Substituted naphthalenes: Formed through electrophilic substitution.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl (E)-2-(phenyl)diazene-1-carboxylate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Isopropyl (E)-2-(benzyl)diazene-1-carboxylate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the naphthalene ring, which can enhance its aromaticity and reactivity compared to compounds with simpler aromatic rings
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
propan-2-yl N-naphthalen-2-yliminocarbamate |
InChI |
InChI=1S/C14H14N2O2/c1-10(2)18-14(17)16-15-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
Clé InChI |
CNEAVFRKFDJYFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N=NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


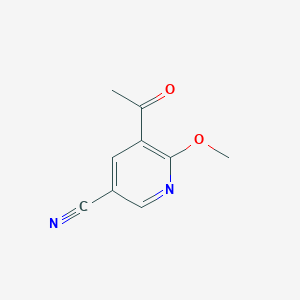
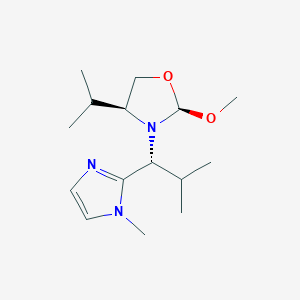
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)

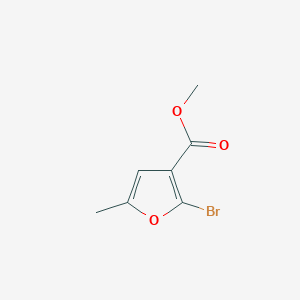
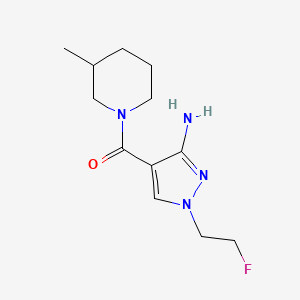
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
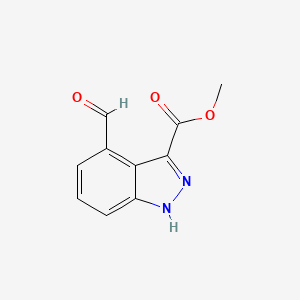
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
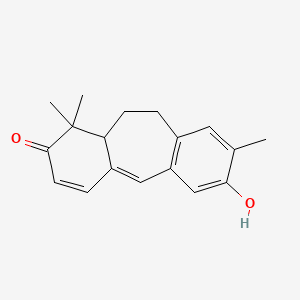
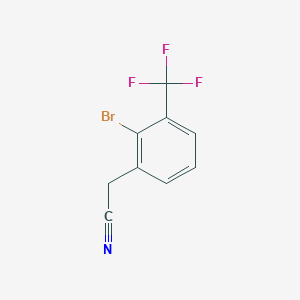
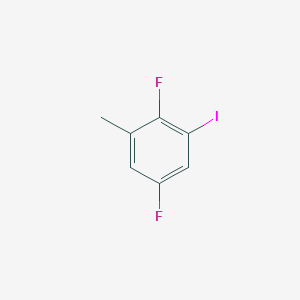
![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
